An In-depth Technical Guide to the Chemical Synthesis of Clodinafop-propargyl
An In-depth Technical Guide to the Chemical Synthesis of Clodinafop-propargyl
For Researchers, Scientists, and Drug Development Professionals
Clodinafop-propargyl (B133425) is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate class of compounds. It is highly effective in controlling annual and perennial grass weeds in cereal crops. The herbicidal activity is primarily attributed to the (R)-enantiomer, which inhibits the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in lipid biosynthesis in susceptible grass species. This technical guide provides a comprehensive overview of the core chemical synthesis processes for Clodinafop-propargyl, detailing various synthetic routes, experimental protocols, and quantitative data to support research and development professionals.
Core Synthetic Strategies
The commercial production of Clodinafop-propargyl involves multi-step synthesis pathways. The key transformations generally include the formation of the aryloxyphenoxypropanoic acid core structure followed by esterification with propargyl alcohol or a propargyl halide. Several distinct routes have been developed to optimize yield, purity, and cost-effectiveness. The primary strategies are outlined below.
Route 1: Esterification of the Chiral Acid Intermediate
This is a common and direct approach where the pre-synthesized chiral acid intermediate, (R)-2-[4-(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]propanoic acid (Clodinafop acid), is esterified.[1][2]
Logical Relationship of Route 1
Caption: Synthesis of Clodinafop-propargyl via the chiral acid intermediate.
Route 2: "One-Pot" Synthesis
This method streamlines the process by reacting (R)-2-(4-hydroxyphenoxy) propionic acid, 5-chloro-2,3-difluoropyridine, and a propargylating agent in a single reaction vessel without isolating the intermediate acid.[3] This approach can improve efficiency and reduce solvent waste.
Experimental Workflow for "One-Pot" Synthesis (Route 2)
Caption: Workflow for the "one-pot" synthesis of Clodinafop-propargyl.
Route 3: Synthesis from Hydroquinone
An alternative route begins with the more fundamental starting material, hydroquinone. This pathway involves a multi-step process including etherification, condensation, hydrolysis, and final esterification.
Route 4: Sequential Esterification and Condensation
This approach involves the initial esterification of (R)-(+)-2-(4-hydroxyphenoxy) propionic acid with propargyl chloride to form (R)-(+)-2-(4- hydroxyl phenoxyl) propargyl propionate. This intermediate is then condensed with 2,3-difluoro-5-chloropyridine to yield the final product.[4]
Route 5: Synthesis from Benzenediol and Propargyl Chloropropionate
This synthetic strategy commences with the etherification of benzenediol (hydroquinone) with propargyl chloropropionate to generate 2-(4-hydroxyphenoxyl)-2-propargyl propionate. This intermediate subsequently undergoes condensation with 5-chloro-2,3-difluoropyridine.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from various reported synthesis methods for Clodinafop-propargyl and its key intermediates, allowing for a comparative analysis of different synthetic routes.
Table 1: Synthesis of (R)-2-[4-(5-chloro-3-fluoro-2-pyridinyloxy)phenoxy]propanoic acid (Clodinafop acid)
| Starting Materials | Reagents & Solvents | Reaction Conditions | Yield (%) | Purity (%) | Optical Purity (%) | Reference |
| (R)-2-(p-hydroxyphenoxy)propionic acid, 5-chloro-2,3-difluoropyridine | NaOH, Water, DMSO | 75-85°C, reflux | 94.8 | 99.2 | 98.2 | [6][7] |
| (R)-2-(p-hydroxyphenoxy)propionic acid, 5-chloro-2,3-difluoropyridine | NaOH, Water, Acetonitrile | 45°C (1h), then 95°C (6h) | 97.1 | 99.1 | 99.2 | [6][7][8] |
| (R)-2-(4-hydroxyphenoxy) propionic acid (HPPA), 5-chloro-2,3-difluoropyridine | K₂CO₃, Water | 106°C, 3h | 85.22 | 98.23 | - | [3] |
| DHPPA, 2,3-difluoro-5-chloropyridine | KOH, Sodium sulfite, Acetonitrile | 70°C, 5h | - | - | - | [9] |
Table 2: Synthesis of Clodinafop-propargyl
| Starting Materials | Reagents & Solvents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Clodinafop acid, Propargyl alcohol | Trifluoromethanesulfonic acid pentafluorophenylamine salt, Toluene | 80°C, 12h | - | - | [6] |
| Clodinafop acid, Propargyl chloride | DMF | 70°C, 5h | 98.54 | 95.63 | [3] |
| (R)-(+)-2-(4-hydroxyphenoxy) propionic acid, Propargyl chloride, 2,3-difluoro-5-chloropyridine | K₂CO₃, DMF | 80°C (6h), then 95°C (10h) | 91 | 99.0 | [4] |
| (R)-(+)-2-(4-hydroxyphenoxy) propionic acid, Propargyl chloride, 2,3-difluoro-5-chloropyridine | K₂CO₃, DMF | 80°C (6h), then 95°C (10h) | 90.5 | 98.3 | [4] |
| Intermediate, 5-chloro-2,3-difluoropyridine | KOH, Toluene | 70°C | - | - | [5] |
| Ether compound, Propargyl chloride | K₂CO₃, DMF | 65°C, 4h | - | - | [9] |
Experimental Protocols
Protocol 1: Synthesis of (R)-2-[4-(5-chloro-3-fluoro-2-pyridinyloxy)phenoxy]propanoic acid (Clodinafop acid)
This protocol is adapted from patent literature and focuses on a high-yield synthesis.[6][7]
Materials:
-
(R)-2-(p-hydroxyphenoxy)propionic acid
-
5-chloro-2,3-difluoropyridine
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Dimethyl sulfoxide (B87167) (DMSO) or Acetonitrile
-
Hydrochloric acid (15%)
Procedure:
-
To a reaction vessel, add water, DMSO (or acetonitrile), and sodium hydroxide.
-
Add (R)-2-(p-hydroxyphenoxy)propionic acid under stirring and heat to 45°C for 1 hour.
-
Add 5-chloro-2,3-difluoropyridine to the reaction mixture.
-
Heat the mixture to 75-95°C and maintain under reflux for 6 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
After the reaction is complete, recover the solvent under reduced pressure.
-
To the residue, add water and stir to dissolve.
-
Adjust the pH to 3 with 15% hydrochloric acid to precipitate the solid product.
-
Filter the precipitate, wash with water, and dry to obtain Clodinafop acid.
Protocol 2: Synthesis of Clodinafop-propargyl via Esterification
This protocol details the final esterification step to produce Clodinafop-propargyl.[3]
Materials:
-
(R)-2-[4-(5-chloro-3-fluoro-2-pyridinyloxy)phenoxy]propanoic acid (Clodinafop acid)
-
Propargyl chloride
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve Clodinafop acid in DMF in a reaction flask.
-
Add propargyl chloride to the solution. The molar ratio of propargyl chloride to the acid intermediate should be approximately 1.2:1.
-
Heat the reaction mixture to 70°C and maintain for 5 hours.
-
Upon completion of the reaction, the product can be isolated and purified using standard techniques such as extraction and crystallization.
Protocol 3: "One-Pot" Synthesis of Clodinafop-propargyl
This protocol is based on a streamlined, one-pot synthesis method.[4]
Materials:
-
(R)-(+)-2-(4-hydroxyphenoxy) propionic acid
-
Propargyl chloride
-
2,3-difluoro-5-chloropyridine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
95% Ethanol (B145695) for recrystallization
Procedure:
-
In a four-neck reaction flask, dissolve (R)-(+)-2-(4-hydroxyphenoxy) propionic acid (0.1 mol) in 100 ml of DMF.
-
Add potassium carbonate (0.24 mol) to the mixture.
-
Heat the suspension to 80°C with stirring.
-
Slowly add propargyl chloride (0.11 mol) dropwise and maintain the reaction at 80°C for 6 hours.
-
Increase the temperature to 95°C and add 2,3-difluoro-5-chloropyridine (0.1 mol) dropwise.
-
Maintain the reaction at 95°C for 10 hours.
-
After the reaction is complete, filter the mixture to remove solid impurities.
-
Remove the DMF solvent from the filtrate by vacuum distillation.
-
Recrystallize the resulting crude product from 95% ethanol to obtain pure Clodinafop-propargyl.
Conclusion
The synthesis of Clodinafop-propargyl can be achieved through various synthetic routes, each with its own set of advantages and challenges. The choice of a particular method will depend on factors such as the availability and cost of starting materials, desired purity of the final product, and scalability for industrial production. The detailed protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers and professionals in the field to further explore and optimize the synthesis of this important herbicide.
References
- 1. prepchem.com [prepchem.com]
- 2. Clodinafop propargyl (Ref: CGA 184927) [sitem.herts.ac.uk]
- 3. Research on Synthesis Process of Clodinafop-propargyl - Master's thesis - Dissertation [dissertationtopic.net]
- 4. CN102584691A - Novel method for synthetizing clodinafop-propargyl - Google Patents [patents.google.com]
- 5. Synthesis method of clodinafop-propargyl - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN105418494A - Preparation method of clodinafop propargyl - Google Patents [patents.google.com]
- 7. Preparation method of clodinafop propargyl - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN105418494B - A kind of preparation method of clodinafop-propargyl - Google Patents [patents.google.com]
- 9. Synthesis method of clodinafop-propargyl - Eureka | Patsnap [eureka.patsnap.com]
